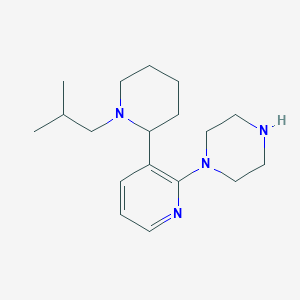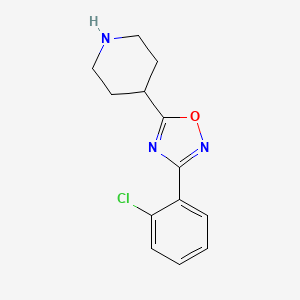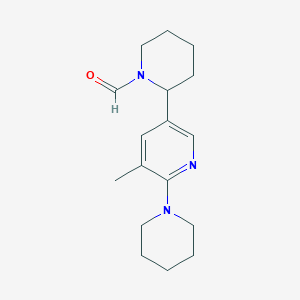
1-(3-(1-Isobutylpiperidin-2-yl)pyridin-2-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(1-Isobutylpiperidin-2-yl)pyridin-2-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a piperazine ring linked to a pyridine ring and an isobutylpiperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1-Isobutylpiperidin-2-yl)pyridin-2-yl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods allow for the formation of the piperazine ring and the subsequent attachment of the pyridine and isobutylpiperidine moieties.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(1-Isobutylpiperidin-2-yl)pyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired reaction and the specific reagents used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives. Substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(3-(1-Isobutylpiperidin-2-yl)pyridin-2-yl)piperazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mecanismo De Acción
The mechanism of action of 1-(3-(1-Isobutylpiperidin-2-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interact with other proteins and nucleic acids. The exact mechanism depends on the specific biological context and the molecular targets involved .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Pyridinyl)piperazine: A piperazine derivative known for its selective α2-adrenergic receptor antagonistic activity.
1-(3-Fluoro-2-pyridinyl)piperazine: Another piperazine derivative with similar receptor activity.
Azaperone: An antipsychotic drug that contains a piperazine moiety.
Atevirdine: An antiretroviral drug with a piperazine structure.
Delavirdine: Another antiretroviral drug with a piperazine structure.
Mirtazapine: An antidepressant that includes a piperazine ring in its structure.
Uniqueness
1-(3-(1-Isobutylpiperidin-2-yl)pyridin-2-yl)piperazine is unique due to its specific combination of a piperazine ring, a pyridine ring, and an isobutylpiperidine moiety. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C18H30N4 |
|---|---|
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
1-[3-[1-(2-methylpropyl)piperidin-2-yl]pyridin-2-yl]piperazine |
InChI |
InChI=1S/C18H30N4/c1-15(2)14-22-11-4-3-7-17(22)16-6-5-8-20-18(16)21-12-9-19-10-13-21/h5-6,8,15,17,19H,3-4,7,9-14H2,1-2H3 |
Clave InChI |
AKAQEGNNAAFLKC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1CCCCC1C2=C(N=CC=C2)N3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-tert-butyl (1R,2S,4S)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11816281.png)


![(S)-Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B11816291.png)
![Bis[2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[4.4]nonan-1-yl] oxalate](/img/structure/B11816315.png)
![[(1-Carbamimidoylcyclobutyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate](/img/structure/B11816322.png)

![5-Chloro-2-(piperidin-4-yl)oxazolo[5,4-b]pyridine](/img/structure/B11816327.png)
![4-[(2-fluorophenoxy)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11816330.png)



![1-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B11816355.png)
![N-[(3,4-dichlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B11816356.png)
